4-n-Boc-amino-1-cbz-isonipecotic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-n-Boc-amino-1-cbz-isonipecotic acid typically involves the protection of amino groups using tert-butoxycarbonyl (Boc) and carbobenzyloxy (Cbz) groups. The process generally includes the following steps:
Protection of the Amino Group: The amino group of isonipecotic acid is protected using di-tert-butyl dicarbonate (Boc₂O) to form the Boc-protected intermediate.
Introduction of the Cbz Group: The Boc-protected intermediate is then reacted with benzyl chloroformate (Cbz-Cl) to introduce the Cbz group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-n-Boc-amino-1-cbz-isonipecotic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Substitution: The Boc and Cbz protecting groups can be substituted under acidic or basic conditions to yield different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Acidic conditions (e.g., trifluoroacetic acid) or basic conditions (e.g., sodium hydroxide) are used to remove protecting groups.
Major Products Formed
The major products formed from these reactions include various derivatives of isonipecotic acid, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-n-Boc-amino-1-cbz-isonipecotic acid is widely used in scientific research, particularly in the following fields:
Mechanism of Action
The mechanism of action of 4-n-Boc-amino-1-cbz-isonipecotic acid involves its role as a protected amino acid derivative. The Boc and Cbz groups protect the amino functionalities during chemical reactions, allowing for selective modifications at other sites. Upon deprotection, the free amino groups can participate in further reactions, such as peptide bond formation .
Comparison with Similar Compounds
Similar Compounds
4-n-Boc-amino-1-cbz-piperidine: Similar in structure but with a piperidine ring instead of an isonipecotic acid moiety.
4-n-Boc-amino-1-cbz-pyrrolidine: Contains a pyrrolidine ring, offering different reactivity and properties.
4-n-Boc-amino-1-cbz-azetidine: Features an azetidine ring, which provides unique steric and electronic characteristics.
Uniqueness
4-n-Boc-amino-1-cbz-isonipecotic acid is unique due to its isonipecotic acid backbone, which imparts specific steric and electronic properties. This uniqueness makes it particularly valuable in the synthesis of certain peptides and complex organic molecules .
Properties
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonylamino]-1-phenylmethoxycarbonylpiperidine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O6/c1-18(2,3)27-16(24)20-19(15(22)23)9-11-21(12-10-19)17(25)26-13-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3,(H,20,24)(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGRHKAAVXJAPGP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCN(CC1)C(=O)OCC2=CC=CC=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30630576 |
Source
|
Record name | 1-[(Benzyloxy)carbonyl]-4-[(tert-butoxycarbonyl)amino]piperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30630576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
252720-32-4 |
Source
|
Record name | 1-[(Benzyloxy)carbonyl]-4-[(tert-butoxycarbonyl)amino]piperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30630576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 252720-32-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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